N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide
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Overview
Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide, also known as N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide, is a compound that has been synthesized and studied for its potential biological activities Similar compounds have shown antibacterial activity, suggesting that their targets could be bacterial cells .
Mode of Action
It is suggested that similar compounds may exert their effects through a distinctive mode of action when used in conjunction with a cell-penetrating peptide . This suggests that the compound may interact with its targets in a unique way, leading to changes in the target cells.
Biochemical Pathways
Similar compounds have been shown to have antibacterial activity, suggesting that they may affect pathways related to bacterial growth and survival .
Result of Action
Similar compounds have shown antibacterial activity, suggesting that they may lead to the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 4,5-dichlorobenzo[d]thiazole with tosyl chloride in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The reaction can be represented as follows:
4,5-dichlorobenzo[d]thiazole+tosyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and tosyl.
Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazole derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Agrochemicals: It is investigated for its potential as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide is unique due to its specific substitution pattern and the presence of both dichlorobenzothiazole and tosylacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c1-9-2-4-10(5-3-9)25(22,23)8-13(21)19-16-20-15-12(24-16)7-6-11(17)14(15)18/h2-7H,8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWSLLBCONRFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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